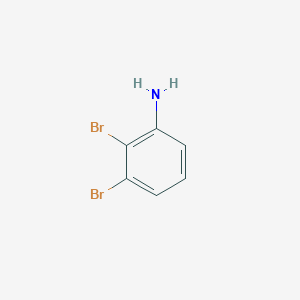

2,3-Dibromoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRQXYFZAROREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314561 | |

| Record name | 2,3-Dibromobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-22-0 | |

| Record name | 2,3-Dibromobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 2,3-Dibromoaniline

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2,3-Dibromoaniline

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines its key characteristics, experimental protocols for its synthesis and analysis, and its reactivity profile.

Physicochemical Properties

This compound is a halogenated aromatic amine with the chemical formula C₆H₅Br₂N.[1] It presents as a colorless crystalline solid with a distinct odor.[1] Its solubility in water is low; however, it is soluble in a majority of organic solvents.[1] As a weakly basic compound, it can react with strong acids to form salts.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅Br₂N | [1] |

| Molecular Weight | 250.92 g/mol | [2] |

| Melting Point | 77-79 °C | [1] |

| Boiling Point | 340 °C | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Solubility | Low in water, soluble in most organic solvents | [1] |

| CAS Number | 608-22-0 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Predicted shifts will show distinct signals for the aromatic protons, influenced by the positions of the bromine and amine substituents. |

| ¹³C NMR | Predicted shifts will indicate the number of unique carbon environments in the molecule. |

| IR Spectroscopy | Characteristic peaks corresponding to N-H stretching of the primary amine, C-N stretching, and C-Br stretching will be observed. |

| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of aniline. A general method involves the reaction of aniline with bromine under controlled conditions.[1] To achieve regioselectivity and avoid over-bromination, a common strategy involves the protection of the highly activating amino group.

Methodology:

-

Protection of the Amino Group (Acetylation):

-

Dissolve aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-cold water to precipitate the N-acetylated product (acetanilide).

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

-

Regioselective Bromination:

-

Dissolve the acetanilide in a suitable solvent like glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature and stirring.

-

After the addition, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a sodium bisulfite solution to quench excess bromine, followed by dilution with water to precipitate the dibrominated product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

-

Deprotection (Hydrolysis):

-

Place the N-(2,3-dibromophenyl)acetamide in a round-bottom flask.

-

Add a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

-

Caption: A generalized synthetic pathway for this compound.

Purification and Characterization Workflow

The crude this compound obtained from synthesis requires purification, typically by recrystallization, followed by characterization to confirm its identity and purity.

Caption: Workflow for purification and characterization of this compound.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

-

Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands for the functional groups present.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI).

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight.

-

Data Analysis: Identify the molecular ion peak and observe the characteristic isotopic pattern for two bromine atoms. Analyze the fragmentation pattern to further support the structure.

Reactivity and Applications

This compound is a useful reactant in organic synthesis.[3] The amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The bromine atoms on the aromatic ring can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are pivotal in the synthesis of complex molecules in medicinal chemistry.

Due to its chemical structure, this compound serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1] In the pharmaceutical field, it can be used to synthesize certain antibacterial and anti-tumor drugs.[1]

Caption: Reactivity and applications of this compound.

Safety Information

This compound has certain toxicity, and exposure to or inhalation of its dust, gases, or vapors may be harmful to health.[1] It is harmful if swallowed and toxic in contact with skin or if inhaled. It may also cause damage to organs through prolonged or repeated exposure.

Precautionary Measures:

-

Work in a well-ventilated area or under a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][4]

-

Avoid contact with skin, eyes, and mouth.[1]

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and cool place.[4]

In case of accidental contact or inhalation, immediately flush the affected area with plenty of water and seek medical attention.[1][4]

References

An In-depth Technical Guide to the Synthesis of 2,3-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and reliable multi-step synthesis route for the preparation of 2,3-dibromoaniline, a valuable building block in the development of novel pharmaceutical compounds and other fine chemicals. Due to the strong activating and ortho-, para-directing nature of the amino group, a direct bromination of aniline is not a feasible approach for obtaining the 2,3-dibromo isomer, as it overwhelmingly yields the 2,4,6-tribromoaniline product. The presented pathway commences from readily available benzene and proceeds through a series of controlled electrophilic aromatic substitution and reduction reactions to achieve the desired substitution pattern with high selectivity.

Strategic Synthesis Pathway

The successful synthesis of this compound from benzene involves a three-step process. The initial nitration of benzene introduces a meta-directing nitro group. Subsequent bromination of nitrobenzene, guided by the directing effects of the nitro and bromo substituents, leads to the formation of the key intermediate, 1,3-dibromo-2-nitrobenzene. The final step involves the selective reduction of the nitro group to afford the target this compound.

Below is a graphical representation of the overall synthesis workflow:

Figure 1: Overall synthesis workflow for this compound from benzene.

Experimental Protocols

The following sections provide detailed experimental methodologies for each key transformation in the synthesis of this compound.

Step 1: Synthesis of Nitrobenzene from Benzene

Reaction: C₆H₆ + HNO₃ (in H₂SO₄) → C₆H₅NO₂ + H₂O

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice bath and slowly add concentrated nitric acid to the sulfuric acid with constant stirring to prepare the nitrating mixture.

-

To this cold mixture, add benzene dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 50-60°C.

-

After the addition is complete, continue stirring for an additional 30-60 minutes at room temperature.

-

Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

-

Wash the organic layer sequentially with cold water, a 5% sodium carbonate solution, and again with water.

-

Dry the crude nitrobenzene over anhydrous calcium chloride and purify by distillation.

Step 2: Synthesis of 1,3-Dibromo-2-nitrobenzene from Nitrobenzene

Reaction: C₆H₅NO₂ + 2Br₂ (with FeBr₃) → C₆H₃Br₂NO₂ + 2HBr

Methodology:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place nitrobenzene and a catalytic amount of iron(III) bromide.

-

Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition of bromine is complete, continue to heat the reaction mixture under reflux until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture and wash it with a dilute solution of sodium bisulfite to remove any unreacted bromine.

-

Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The crude product can be purified by fractional distillation or recrystallization from a suitable solvent.

Step 3: Synthesis of this compound from 1,3-Dibromo-2-nitrobenzene

Reaction: C₆H₃Br₂NO₂ + 6[H] → C₆H₅Br₂N + 2H₂O

Methodology:

This procedure is adapted from a similar reduction of a dibromo-nitro-benzene derivative.[1]

-

Dissolve 1,3-dibromo-2-nitrobenzene (e.g., 500 mg, 1.78 mmol) in glacial acetic acid (e.g., 4 mL).[1]

-

To this solution, gradually add a solution of titanium(III) chloride (TiCl₃) in hydrochloric acid (e.g., 30 wt% in 2 N HCl) at room temperature with continuous stirring. The addition should continue until the characteristic color of the TiCl₃ persists, indicating the complete reduction of the nitro group.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the acetic acid under reduced pressure.

-

Neutralize the residue with a 1 M sodium hydroxide solution and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate for approximately 30 minutes.[1]

-

Filter off the drying agent and concentrate the filtrate under vacuum to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the yields for the intermediate steps are highly dependent on the specific reaction conditions and purification methods employed.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Benzene | C₆H₆ | 78.11 | Liquid | 5.5 | 80.1 |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Liquid | 5.7 | 210.9 |

| 1,3-Dibromo-2-nitrobenzene | C₆H₃Br₂NO₂ | 280.90 | Solid | 84-86 | - |

| This compound | C₆H₅Br₂N | 250.92 | Solid | 51-53 | - |

Note: Data for intermediate and final products are based on typical experimental values and may vary.

Logical Relationships in Synthesis

The synthesis of this compound is a prime example of strategic functional group manipulation in organic synthesis. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired isomer.

Figure 2: Logical relationships governing the synthesis strategy.

This in-depth guide provides a comprehensive overview of a viable and strategic synthesis route for this compound. The provided experimental protocols, data, and logical diagrams are intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. It is crucial to adhere to all standard laboratory safety procedures when carrying out these reactions.

References

Navigating the Physicochemical Landscape of 2,3-Dibromoaniline: A Technical Guide to Solubility and Stability in Organic Solvents

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of 2,3-Dibromoaniline in organic solvents, tailored for researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is not extensively documented in publicly available literature, this document provides a robust framework for its determination, grounded in established chemical principles and standard laboratory protocols.

Introduction to this compound

This compound is a halogenated aromatic amine with the chemical formula C₆H₅Br₂N. It presents as a colorless crystalline solid with a melting point in the range of 77-79°C.[1] Its molecular structure, featuring a bulky, hydrophobic benzene ring and two bromine atoms, alongside a polar amine group, dictates its physicochemical properties, including its solubility and stability, which are critical parameters in synthetic chemistry and drug development. Understanding these characteristics is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Solubility Profile

General assessments indicate that this compound has low solubility in water but is soluble in most organic solvents.[1] The solubility is governed by the principle of "like dissolves like," where the large, nonpolar aromatic portion of the molecule favors interaction with nonpolar solvents, while the amine group can engage in hydrogen bonding with polar protic solvents.

Quantitative Solubility Data

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Dichloromethane | Halogenated | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Toluene | Aromatic | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| n-Hexane | Nonpolar | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Tetrahydrofuran (THF) | Ether | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

Stability Profile

The stability of this compound in organic solvents is a critical consideration for its storage and handling. As an aromatic amine, it may be susceptible to oxidation, which can be accelerated by exposure to light and air. The presence of bromine atoms on the aromatic ring can also influence its reactivity.

General Storage and Handling Recommendations

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[2] It is important to avoid contact with strong oxidizing agents.

Stability in Solution

The long-term stability of this compound in various organic solvents has not been extensively reported. A stability study is recommended to ascertain its degradation profile under specific conditions. The following table provides a template for recording such experimental data.

| Solvent | Storage Temperature (°C) | Light Conditions | Initial Concentration (mg/mL) | % Purity after 1 week | % Purity after 1 month | Major Degradation Products | Analytical Method |

| Methanol | 4 | Dark | Data to be determined | Data to be determined | Data to be determined | To be identified | HPLC, LC-MS |

| Dichloromethane | 4 | Dark | Data to be determined | Data to be determined | Data to be determined | To be identified | HPLC, LC-MS |

| DMSO | 4 | Dark | Data to be determined | Data to be determined | Data to be determined | To be identified | HPLC, LC-MS |

| Methanol | 25 | Ambient Light | Data to be determined | Data to be determined | Data to be determined | To be identified | HPLC, LC-MS |

| Dichloromethane | 25 | Ambient Light | Data to be determined | Data to be determined | Data to be determined | To be identified | HPLC, LC-MS |

| DMSO | 25 | Ambient Light | Data to be determined | Data to be determined | Data to be determined | To be identified | HPLC, LC-MS |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound at equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifugation at a moderate speed can be used to facilitate this separation.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.

-

Dilution and Analysis: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility in g/100 mL and mol/L based on the determined concentration and the dilution factor.

Stability Assessment in Solution

This protocol outlines a method to evaluate the stability of this compound in solution under various storage conditions.

Materials:

-

Stock solution of this compound in the selected solvent at a known concentration

-

Amber and clear glass vials with screw caps

-

Temperature-controlled storage chambers (e.g., refrigerators and incubators)

-

HPLC system with a photodiode array (PDA) detector or an LC-Mass Spectrometry (LC-MS) system

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired organic solvents at a known concentration.

-

Storage Conditions: Aliquot the solutions into both amber (for dark conditions) and clear (for light exposure) vials. Store the vials at different temperatures (e.g., 4°C and 25°C).

-

Time-Point Analysis: At specified time intervals (e.g., day 0, 1 week, 2 weeks, 1 month), withdraw an aliquot from each vial.

-

Analysis: Analyze the samples by HPLC or LC-MS. The HPLC method should be capable of separating the parent compound from any potential degradation products.

-

Data Evaluation:

-

Quantify the remaining percentage of this compound at each time point relative to the initial concentration.

-

Identify and, if possible, quantify any major degradation products using the PDA detector or by mass spectrometry.

-

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound like this compound.

References

Spectroscopic Profile of 2,3-Dibromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-dibromoaniline, a key intermediate in various synthetic applications. Due to the limited availability of specific experimental data for this particular isomer, this document presents predicted values and general methodologies based on established principles of spectroscopy and data from closely related isomers. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound. These predictions are derived from the analysis of its isomers and general principles of spectroscopic interpretation for substituted aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.2 - 7.4 | Doublet of Doublets (dd) | J(H4,H5) = 7-9, J(H4,H6) = 1-2 |

| H-5 | 6.8 - 7.0 | Triplet (t) or Doublet of Doublets (dd) | J(H5,H4) = 7-9, J(H5,H6) = 7-9 |

| H-6 | 7.0 - 7.2 | Doublet of Doublets (dd) | J(H6,H5) = 7-9, J(H6,H4) = 1-2 |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | 145 - 148 |

| C-2 (-Br) | 110 - 115 |

| C-3 (-Br) | 120 - 125 |

| C-4 | 130 - 133 |

| C-5 | 120 - 123 |

| C-6 | 115 - 118 |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium - Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C=C (Aromatic) | Ring Stretch | 1550 - 1650 | Medium - Strong |

| N-H | Scissoring | 1580 - 1650 | Medium |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-Br | Stretch | 500 - 700 | Strong |

| C-H (Aromatic) | Out-of-plane bend | 700 - 900 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 249, 251, 253 | High | Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

| [M-Br]⁺ | 170, 172 | Medium | Fragment resulting from the loss of one bromine atom. |

| [M-2Br]⁺ | 91 | Low | Fragment resulting from the loss of both bromine atoms. |

| [C₆H₄N]⁺ | 90 | Medium | Fragment corresponding to the benzyne radical cation. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample via a suitable method such as Gas Chromatography (GC-MS) or a direct insertion probe.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

The resulting mass spectrum will show the molecular ion and various fragment ions.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

health and safety handling precautions for 2,3-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as an in-depth technical guide for handling 2,3-Dibromoaniline in a laboratory setting. The information provided is based on publicly available safety data sheets, and general knowledge of aromatic amines and halogenated compounds. While efforts have been made to ensure accuracy, this guide should not be considered a substitute for a comprehensive, substance-specific risk assessment. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.

Introduction

This compound (CAS No: 608-22-0) is a halogenated aromatic amine with the chemical formula C₆H₅Br₂N.[1] It is a colorless crystalline solid with a distinctive odor.[1] Due to its chemical structure, it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and other specialty chemicals.[1][2] As with many aromatic amines, this compound and its isomers are considered hazardous materials, necessitating strict adherence to safety protocols to minimize risk to laboratory personnel. This guide provides a comprehensive overview of the known health and safety precautions for handling this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute toxicity, and it is also known to cause skin and eye irritation.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

Signal Word: Warning[3]

Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅Br₂N | [1][4] |

| Molecular Weight | 250.92 g/mol | [4] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 77-79 °C | [1] |

| Boiling Point | 340 °C | [1] |

| Solubility | Low solubility in water; soluble in most organic solvents. | [1] |

Toxicological Information

Potential Health Effects

-

Acute Effects: Inhalation, ingestion, or skin absorption may lead to irritation of the skin, eyes, and respiratory tract.[1][6]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[7]

Proposed Mechanism of Toxicity

The toxicity of aromatic amines is often linked to their metabolism, which can lead to the formation of reactive intermediates that cause oxidative stress and damage to cellular macromolecules like DNA, proteins, and lipids. While a specific signaling pathway for this compound has not been elucidated, a generalized pathway for aniline-induced toxicity is presented below. This is a conceptual diagram and may not represent the exact mechanism for this compound.

Caption: Conceptual diagram of a potential toxicity pathway for aromatic amines.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe working environment.[1]

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below.[5]

| PPE Category | Specification | Purpose |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.4 mm thickness).[5] | To prevent skin contact and absorption. |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing.[5] | To protect eyes from dust particles and splashes. |

| Body Protection | Long-sleeved laboratory coat. | To protect skin from accidental contact. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[5] | To prevent inhalation of harmful dust. |

Handling Procedures

A general workflow for the safe handling of this compound is outlined below.

Caption: General workflow for handling this compound.

Storage

Store this compound in a cool, dry, and dark place in a tightly sealed container.[4][8] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation and degradation.[8]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [7] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately. | [7] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. | [7] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. | [7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen bromide.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid breathing dust and contact with the substance.[9]

-

Environmental Precautions: Prevent the product from entering drains.[9]

-

Methods for Cleaning Up: Carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[9]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow the material to be released into the environment.

Experimental Protocols: Principles of Safety Assessment

While specific experimental protocols for the safety assessment of this compound are not publicly available, the principles of such studies are guided by international standards, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD Guideline 425): This study involves the administration of the substance to animals in a stepwise procedure to determine the LD50. The up-and-down procedure is a common method.[11]

-

Subchronic Oral Toxicity (OECD Guideline 407): This involves repeated daily oral administration of the substance to animals for a period of 28 days to observe any adverse effects.[12]

-

Mutagenicity (e.g., Ames Test - OECD Guideline 471): This in vitro test assesses the potential of a substance to cause gene mutations.[13]

Conclusion

This compound is a valuable chemical intermediate that poses health and safety risks if not handled properly. This technical guide provides a comprehensive overview of the necessary precautions for its safe use in a research and development setting. A thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and adherence to established safe handling and emergency procedures are paramount to ensuring the safety of all personnel. Always prioritize a culture of safety and consult the latest safety information from the supplier.

References

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. This compound [chembk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. achmem.com [achmem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP2940002A1 - Halogenated aniline and method for producing same - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. skcinc.com [skcinc.com]

- 10. NTP Toxicology and Carcinogenesis Studies of 2,3-Dibromo-1-Propanol (CAS No. 96-13-9) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Suppliers and Purity Grades of 2,3-Dibromoaniline: A Technical Guide

For researchers, scientists, and drug development professionals, sourcing high-purity chemical reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. 2,3-Dibromoaniline, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is available from a range of commercial suppliers in various purity grades. This technical guide provides an in-depth overview of the commercial availability of this compound, its purity grades, and detailed experimental protocols for its synthesis and purification.

Commercial Availability and Purity

A variety of chemical suppliers offer this compound, catering to the diverse needs of the research and development community. The purity of the commercially available product typically ranges from 97% to over 98%, which is suitable for most synthetic applications. For applications requiring higher purity, further purification may be necessary. Below is a summary of some commercial suppliers and their stated purity grades for this compound.

| Supplier | Purity Grade(s) |

| P212121 Store | >98.0%[1] |

| Sunway Pharm Ltd | 97% |

| ChemicalBook | Varies by supplier |

| LGC Standards | Not specified |

| Achmem | Not specified |

| Sigma-Aldrich | Varies by supplier |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the bromination of aniline. A common strategy involves the protection of the highly reactive amino group, followed by regioselective bromination and subsequent deprotection. The following is a representative experimental protocol adapted from procedures for similar haloanilines.

Step 1: Acetylation of Aniline to Acetanilide

This initial step protects the amino group to control the regioselectivity of the subsequent bromination reaction.

-

Materials: Aniline, Acetic Anhydride, Sodium Acetate, Water.

-

Procedure:

-

In a suitable reaction vessel, dissolve aniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with stirring.

-

To the reaction mixture, add a solution of sodium acetate in water.

-

Stir the mixture vigorously for a designated period to allow for the formation of acetanilide.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and air dry.

-

Step 2: Bromination of Acetanilide

This step introduces two bromine atoms to the aromatic ring.

-

Materials: Acetanilide, Bromine, Acetic Acid.

-

Procedure:

-

Dissolve the dried acetanilide in glacial acetic acid.

-

In a separate flask, prepare a solution of bromine in glacial acetic acid.

-

Slowly add the bromine solution dropwise to the acetanilide solution with constant stirring. The reaction is typically carried out at room temperature.

-

After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.

-

Pour the reaction mixture into cold water to precipitate the dibrominated product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Step 3: Hydrolysis of 2,3-Dibromoacetanilide to this compound

The final step involves the removal of the acetyl protecting group to yield the desired this compound.

-

Materials: 2,3-Dibromoacetanilide, Concentrated Hydrochloric Acid, Ethanol, Sodium Hydroxide.

-

Procedure:

-

Suspend the crude 2,3-dibromoacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution with a sodium hydroxide solution to precipitate the free amine.

-

Collect the crude this compound by vacuum filtration, wash with water, and dry.

-

References

An In-depth Technical Guide to the Electrophilic Bromination of Anilines for the Synthesis of 2,3-Dibromo Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective synthesis of polysubstituted anilines is a cornerstone of modern medicinal and materials chemistry. Among these, 2,3-dibromoaniline derivatives represent valuable synthons for the construction of complex heterocyclic scaffolds. However, the inherent ortho- and para-directing nature of the amino group makes the direct electrophilic bromination of aniline a challenging route to this specific substitution pattern, typically yielding the 2,4,6-tribrominated product. This technical guide provides an in-depth overview of the strategic approaches and experimental methodologies for the targeted synthesis of 2,3-dibromoanilines, focusing on a multi-step protection-bromination-deprotection sequence and the Smiles rearrangement as viable synthetic pathways. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the successful implementation of these synthetic strategies.

Introduction: The Challenge of Regiocontrolled Bromination of Anilines

Aniline and its derivatives are highly activated aromatic systems that readily undergo electrophilic aromatic substitution. The amino group is a potent ortho-, para-director, a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the aromatic ring through resonance. This electronic effect significantly increases the electron density at the positions ortho and para to the amino group, making them highly susceptible to electrophilic attack.

Direct bromination of aniline with bromine water or bromine in a non-polar solvent leads to the rapid and often uncontrollable formation of 2,4,6-tribromoaniline as a white precipitate.[1][2] This lack of selectivity renders the direct bromination of aniline unsuitable for the synthesis of specific, less substituted bromoaniline isomers, including the 2,3-dibromo substitution pattern.

To achieve the desired 2,3-dibromo substitution, indirect methods must be employed that circumvent the strong directing effect of the primary amino group. The two principal strategies involve:

-

A multi-step protection-bromination-deprotection sequence: This approach involves the temporary modification of the amino group to attenuate its activating effect and alter its directing properties.

-

The Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution provides an alternative route starting from appropriately substituted phenols.

This guide will delve into the practical implementation of these two key strategies.

Multi-Step Synthesis via Protection-Bromination-Deprotection

This widely employed strategy involves a three-stage process:

-

Protection of the Amino Group: The primary amino group is converted into a less activating and more sterically hindered group, most commonly an acetamide.

-

Regioselective Bromination: The protected aniline is then subjected to bromination. The altered electronic and steric environment of the protected amino group allows for more controlled bromination.

-

Deprotection: The protecting group is removed to regenerate the primary amino group, yielding the desired this compound.

A logical workflow for this synthetic approach is illustrated below.

Figure 1: A generalized workflow for the multi-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis, starting from 2-bromoaniline.

The acetylation of the primary amino group in 2-bromoaniline is a crucial first step to moderate its reactivity and influence the regioselectivity of the subsequent bromination.[3] The acetyl group reduces the electron-donating ability of the nitrogen atom by delocalizing the lone pair onto the adjacent carbonyl group.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoaniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution with continuous stirring.

-

Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water with vigorous stirring to precipitate the N-(2-bromophenyl)acetamide product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 2-Bromoaniline | 1.0 eq | Starting material. |

| Acetic Anhydride | 1.1 eq | Acetylating agent. |

| Glacial Acetic Acid | Solvent | |

| Typical Yield | >90% |

With the amino group protected as an acetamide, the second bromine atom can be introduced with greater regiocontrol. The acetamido group still directs ortho and para, but its steric bulk and reduced activating effect allow for substitution at the less hindered position, facilitating the formation of the 2,3-disubstituted product.

Protocol:

-

Dissolve N-(2-bromophenyl)acetamide (1.0 eq) in a suitable solvent, such as glacial acetic acid, in a round-bottom flask protected from light.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with constant stirring, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine.

-

Dilute the mixture with water to precipitate the crude N-(2,3-dibromophenyl)acetamide.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| N-(2-bromophenyl)acetamide | 1.0 eq | |

| Bromine | 1.0 eq | Brominating agent. |

| Glacial Acetic Acid | Solvent | |

| Sodium Bisulfite Solution | For quenching | |

| Typical Yield | Variable, optimization may be required. |

The final step is the hydrolysis of the acetamide to regenerate the free amino group. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis Protocol:

-

Place N-(2,3-dibromophenyl)acetamide (1.0 eq) in a round-bottom flask.

-

Add a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free this compound.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography.

Base-Catalyzed Hydrolysis Protocol:

-

In a round-bottom flask, dissolve N-(2,3-dibromophenyl)acetamide (1.0 eq) in ethanol.

-

Add an aqueous solution of potassium hydroxide (excess).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the solution and pour it into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| N-(2,3-dibromophenyl)acetamide | 1.0 eq | |

| Concentrated HCl or KOH | Catalyst | For acid or base hydrolysis, respectively. |

| Ethanol/Water | Solvent | |

| Typical Yield | Generally high. |

Synthesis via Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be adapted for the synthesis of 2,3-dihaloanilines from readily available 2,3-dihalophenols. This method provides a convergent and often highly efficient route to the target compounds.[4]

The general strategy involves the O-arylation of a suitable N-substituted amino-alcohol with a 2,3-dihalophenol, followed by a base-catalyzed intramolecular rearrangement.

Figure 2: A schematic representation of the Smiles rearrangement approach to 2,3-dihaloanilines.

General Experimental Considerations for the Smiles Rearrangement

While a specific detailed protocol for this compound via this method requires access to specialized literature, a general procedure can be outlined based on known Smiles rearrangements.[5][6]

-

Formation of the O-Aryl Ether: The 2,3-dihalophenol is typically deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) and then reacted with an N-protected 2-haloethanolamine derivative.

-

Intramolecular Rearrangement: The resulting O-aryl ether is treated with a stronger base (e.g., potassium tert-butoxide) in a polar aprotic solvent (e.g., DMF, DMSO) to induce the intramolecular nucleophilic aromatic substitution. The amide nitrogen attacks the carbon bearing the oxygen, displacing it to form a new C-N bond.

-

Hydrolysis of the Amide: The resulting anilide is then hydrolyzed under acidic or basic conditions to yield the final 2,3-dihaloaniline.

This method is particularly advantageous for creating sterically hindered anilines and offers an alternative synthetic disconnection.

Data Summary

The following table summarizes the typical yields for the multi-step synthesis of this compound starting from 2-bromoaniline.

| Step | Reaction | Starting Material | Product | Typical Yield |

| 1 | Acetylation | 2-Bromoaniline | N-(2-bromophenyl)acetamide | >90% |

| 2 | Bromination | N-(2-bromophenyl)acetamide | N-(2,3-dibromophenyl)acetamide | Variable |

| 3 | Deprotection | N-(2,3-dibromophenyl)acetamide | This compound | High |

Conclusion

The synthesis of this compound derivatives necessitates a strategic departure from direct electrophilic bromination due to the powerful ortho-, para-directing nature of the amino group. This guide has detailed two robust methodologies for achieving this specific substitution pattern. The multi-step protection-bromination-deprotection sequence offers a reliable and well-established route, with each step being generally high-yielding and procedurally straightforward. The Smiles rearrangement presents a more convergent and elegant alternative, particularly for more complex or sterically demanding targets.

The choice of synthetic route will depend on the specific substrate, available starting materials, and the desired scale of the reaction. The experimental protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize 2,3-dibromoanilines and their derivatives for a wide range of applications in chemical and pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A mild thermal and acid-catalyzed rearrangement of O-aryl ethers into ortho-hydroxy arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Base-mediated cascade rearrangements of aryl-substituted diallyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2,3-Dibromoaniline with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction is extensively utilized in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl structures, which are prevalent motifs in medicinally active compounds. 2,3-Dibromoaniline serves as a versatile building block, offering two reactive bromine sites for diversification through selective cross-coupling reactions. The differential reactivity of the two bromine atoms, influenced by the electronic and steric effects of the adjacent amino group, allows for the potential for selective mono- or di-arylation, making it an attractive starting material for the synthesis of novel substituted anilines.

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a range of arylboronic acids. The provided methodologies, data, and visualizations are intended to guide researchers in developing robust and efficient synthetic routes towards desired biaryl and triaryl aniline derivatives.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[1] The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate. The reactivity of halogens in this step generally follows the order I > Br > Cl.[2]

-

Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid.

-

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

For this compound, the two bromine atoms are more reactive than a chlorine atom would be in a similar position.[2] The C2-Br is ortho to the amino group, which can influence its reactivity through steric hindrance and potential coordination with the palladium catalyst. The C3-Br is meta to the amino group, presenting a different electronic and steric environment. This difference can be exploited to achieve selective mono-arylation under carefully controlled conditions.

Experimental Protocols

The following protocols are provided as a general guideline for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields and selectivity.

Protocol 1: General Procedure for Di-arylation of this compound

This protocol is designed to favor the di-substitution of this compound.

Materials:

-

This compound

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

-

1,4-Dioxane or Toluene

-

Water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Seal the flask with a septum and evacuate and backfill with an inert gas three times.

-

In a separate vial, mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PPh₃, 0.04 mmol).

-

Add the degassed solvent (e.g., a 4:1 mixture of dioxane:water, 5 mL) to the Schlenk flask via syringe.

-

Add the catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.[2]

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Conditions Favoring Mono-arylation of this compound

To achieve selective mono-arylation, milder reaction conditions and a controlled stoichiometry of the boronic acid are crucial.

Materials:

-

Same as Protocol 1, with the arylboronic acid used in a slight excess (1.1 - 1.2 equivalents).

Procedure:

-

Follow steps 1-5 of Protocol 1, using 1.1 equivalents of the arylboronic acid.

-

Heat the reaction mixture to a lower temperature (e.g., 60-80 °C) and monitor the reaction progress closely by TLC or LC-MS to maximize the formation of the mono-substituted product.

-

Once the desired conversion is achieved, proceed with the workup and purification as described in steps 8-10 of Protocol 1. Careful chromatographic separation will likely be required to isolate the mono-arylated product from the starting material and any di-arylated byproduct.

Data Presentation

Table 1: Suzuki Coupling of Bromoanilines with Various Arylboronic Acids (Illustrative Examples)

| Entry | Bromoaniline | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromoaniline[3] | Phenylboronic acid | CataCXium A palladacycle (10) | - | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O | 80 | - | 95[3] |

| 2 | 4-Bromoaniline | 4-Tolylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ (2.0) | DMF/H₂O | 80 | - | 97 |

| 3 | 2,6-Dibromoaniline | 4-Tolylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ (2.0) | DMF/H₂O | 80 | - | 96 |

| 4 | 2,6-Dibromoaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ (2.0) | DMF/H₂O | 80 | - | 62 |

| 5 | 2,6-Dibromoaniline | 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ (2.0) | DMF/H₂O | 80 | - | 90 |

Note: The data in this table is derived from reactions with different bromoaniline isomers and is intended to be illustrative of typical conditions and yields.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting

Low or No Product Yield:

-

Catalyst Inactivity: Ensure the palladium catalyst is fresh and active. Consider using a pre-catalyst that is more stable to air and moisture.

-

Ligand Choice: For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be more effective than traditional ligands like PPh₃.[2]

-

Base Strength: A stronger base, such as K₃PO₄ or Cs₂CO₃, may be required to facilitate transmetalation.[2]

-

Solvent: The solvent system should ensure the solubility of all components. Aprotic polar solvents like dioxane or THF, often with added water, are commonly used.[2]

-

Temperature: Insufficient temperature can lead to a sluggish reaction. A higher temperature may be required, but this can also increase the rate of side reactions.

Side Reactions:

-

Dehalogenation: The reduction of the aryl bromide to an aniline can occur, especially in the presence of protic solvents or impurities. Ensuring anhydrous and deoxygenated conditions is crucial.[2]

-

Homocoupling: The coupling of two molecules of the arylboronic acid can be a significant side reaction. This can often be minimized by the slow addition of the boronic acid or by using a more active catalyst system that favors the cross-coupling pathway.

Selectivity Issues (Mono- vs. Di-arylation):

-

Stoichiometry: To favor mono-arylation, use a limiting amount of the arylboronic acid (e.g., 1.1 equivalents).

-

Temperature: Lower reaction temperatures generally favor mono-substitution.

-

Catalyst Activity: A less reactive catalyst system may favor reaction at the more labile C-Br bond.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a powerful and versatile method for the synthesis of a diverse range of substituted anilines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can control the outcome of the reaction to achieve either selective mono-arylation or complete di-arylation. The protocols and information provided in these application notes serve as a valuable resource for scientists engaged in the discovery and development of new chemical entities.

References

Application Note: Palladium Catalyst Selection for Cross-Coupling Reactions of 2,3-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromoaniline is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures prevalent in pharmaceutical and materials science research. Its two bromine substituents offer multiple reaction sites for diversification through palladium-catalyzed cross-coupling reactions. The strategic functionalization of this compound via reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling allows for the synthesis of novel biaryl anilines, arylamines, and alkynyl anilines, which are key intermediates in the development of new therapeutic agents.

The primary challenge in the cross-coupling of this compound lies in achieving selectivity, as the two carbon-bromine (C-Br) bonds can exhibit different reactivities based on their electronic and steric environments. The C-Br bond at the 2-position (ortho to the amino group) may have different reactivity compared to the C-Br bond at the 3-position. Therefore, careful selection of the palladium catalyst system—comprising the palladium precursor, ligand, base, and solvent—is critical to control the reaction's outcome, yield, and selectivity. This application note provides a guide to selecting appropriate palladium catalysts and outlines detailed protocols for key cross-coupling reactions involving this compound.

Palladium Catalyst System Selection

The success of a cross-coupling reaction with this compound is highly dependent on the synergistic interplay of the catalyst system components.

-

Palladium Precursors: A variety of Pd(0) and Pd(II) sources can be used to generate the active Pd(0) catalytic species. Common precursors include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice often depends on air stability, cost, and the specific reaction being performed.

-

Ligands: The ligand is arguably the most critical component for achieving high efficiency and selectivity. For challenging substrates like dihaloanilines, bulky and electron-rich phosphine ligands are often required to promote the rate-determining oxidative addition step and facilitate reductive elimination. Ligands from the Buchwald and Hartwig groups, such as XPhos and SPhos, have demonstrated success in similar systems. Bidentate phosphine ligands like BINAP and DPPF can also be effective, particularly in preventing catalyst decomposition.

-

Bases: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination or the alkyne in Sonogashira coupling. The choice of base can significantly impact reaction rate and yield. Common bases range from weaker carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) for Suzuki and Sonogashira reactions to stronger alkoxides (e.g., NaOtBu) for Buchwald-Hartwig aminations.

-

Solvents: The solvent must solubilize the reactants and be stable at the required reaction temperature. Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used. For Suzuki reactions, a mixture of an organic solvent (like toluene or dioxane) and water is often employed to dissolve the inorganic base.

Data Presentation: Catalyst Systems for Cross-Coupling of Dihaloanilines

While specific data for this compound is limited, the following tables summarize representative conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings adapted from protocols for structurally similar dihaloanilines to provide a strong starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Dihaloanilines

| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | This compound | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | General protocol adaptation |

| Pd(dtbpf)Cl₂ | Dibromoanilines | Et₃N | Toluene/H₂O | 60 | 81-96 | Micellar conditions |

| CataCXium A | o-Bromoanilines | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 95 | Optimized conditions |

Table 2: Buchwald-Hartwig Amination of Dihaloanilines with Morpholine

| Catalyst System | Substrate | Base | Solvent | Temp (°C) | TON* | Reference |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃, XPhos | 2-Bromo-5-chloroaniline | NaOtBu | Toluene | 100 | ~500 | |

| Pd(OAc)₂, XPhos | 5-Chloro-2,3-dibromoaniline | NaOtBu | Toluene/Dioxane | 80-110 | N/A | Protocol adaptation |

| CuI, L-proline | This compound | K₂CO₃ | DMSO | 90 | N/A | General Ullmann conditions |

*Turnover Number (TON) is estimated based on typical catalyst loadings and yields.

Table 3: Sonogashira Coupling of Dihaloanilines with Phenylacetylene

| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂, CuI | 2-Bromo-5-chloroaniline | Et₃N | THF | 65 | 88 | General protocol adaptation |

| Pd(OAc)₂, PPh₃, CuI | This compound | i-Pr₂NEt | DMF | 80 | 95 | General protocol adaptation |

| PdCl₂(PPh₃)₂, CuI | Aryl Halide | Diisopropylamine | THF | RT | 89 | General protocol |

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents and solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as palladium catalysts and some reagents can be sensitive to air and moisture.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the general procedure for the mono- or di-arylation of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.1-2.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

-

Degassed solvent (e.g., Toluene/Water 4:1 mixture)

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv. for mono-coupling, 2.2-2.5 equiv. for di-coupling), and the base (3.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

-

Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between this compound and a primary or secondary amine.

Materials:

-

This compound (1.0 equiv.)

-

Amine (1.2 equiv.)

-

Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Schlenk flask or glovebox

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a flame-dried Schlenk flask (or inside a glovebox), combine this compound (1.0 mmol), the palladium precursor (0.02 mmol), and the ligand (0.04 mmol).

-

Add the base (1.4 mmol) and the amine (1.2 mmol) to the flask.

-

Add anhydrous solvent (5-10 mL) to the reaction mixture.

-

Seal the flask and purge with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may depend on the specific amine used.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol provides a general method for coupling this compound with a terminal alkyne.

Materials:

-

This compound (1.0 equiv.)

-

Terminal alkyne (1.1-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (i-Pr₂NEt))

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Schlenk flask

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, which can also serve as the solvent).

-

Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture.

-

Stir the reaction at a temperature ranging from room temperature to 60 °C until completion, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualizations

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

Caption: Workflow for catalyst screening and reaction optimization.

Conclusion

The successful cross-coupling of this compound requires a systematic approach to catalyst selection and reaction optimization. The choice of palladium precursor, and more importantly, the ligand, base, and solvent, dictates the efficiency, yield, and selectivity of the transformation. Bulky, electron-rich phosphine ligands are generally recommended for activating the C-Br bonds of this electron-deficient substrate. By starting with the conditions outlined in this guide and systematically screening different components of the catalyst system, researchers can develop robust and efficient protocols for the synthesis of diverse and complex molecules derived from this compound, thereby accelerating drug discovery and development programs.

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,3-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Buchwald-Hartwig amination of 2,3-dibromoaniline, a key transformation for the synthesis of complex nitrogen-containing molecules. Due to the presence of two bromine atoms and an amino group, this compound presents unique challenges in achieving selective and high-yielding C-N bond formation. This document outlines general reaction conditions, specific experimental protocols, and the expected outcomes for the mono-amination of this substrate.

Introduction to Buchwald-Hartwig Amination